Gemifioxacin Mesylate

Description

Classification within the Fluoroquinolone Antibiotic Class

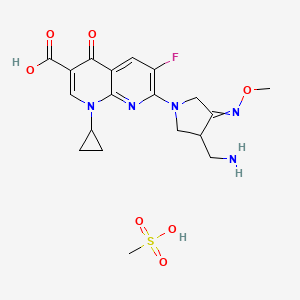

Gemifloxacin (B1671427) is classified as a fourth-generation fluoroquinolone antibiotic. researchgate.net Chemically, it is a 1,4-dihydro-1,8-naphthyridine derivative, distinguishing it from the quinolone core of many other drugs in this class. nih.gov Its full chemical name is (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. fda.govjapsonline.com

Key structural characteristics that define its classification and contribute to its antibacterial profile include:

A C-7 pyrrolidinyl group modified with a methoxyimino side chain, which enhances its activity against Gram-positive bacteria. mdpi.com

A cyclopropyl (B3062369) group at the N-1 position, a common feature in potent fluoroquinolones.

A fluorine atom at the C-6 position, which is characteristic of the fluoroquinolone subclass and crucial for broad-spectrum activity. wikipedia.org

The molecule is developed as a racemate, containing equal amounts of its enantiomers, as both show equivalent anti-microbial activity. google.comeuropa.eu Gemifloxacin's mechanism of action involves inhibiting both DNA gyrase and topoisomerase IV. nih.gov This dual inhibition is a hallmark of later-generation fluoroquinolones and is believed to contribute to its potent activity and potentially slow the development of bacterial resistance. pharaoniapharma.comnih.gov

Table 1: Structural and Mechanistic Features of Gemifloxacin

| Feature | Description | Significance in Classification |

|---|---|---|

| Core Structure | 1,8-Naphthyridine derivative | Differentiates it within the broader quinolone class. nih.gov |

| N-1 Substituent | Cyclopropyl group | Common feature in highly active fluoroquinolones. wikipedia.org |

| C-6 Substituent | Fluorine atom | Defines it as a fluoroquinolone, critical for antibacterial potency and cell penetration. wikipedia.org |

| C-7 Side Chain | Oxime-pyrrolidinyl group | Enhances activity against Gram-positive bacteria, notably Streptococcus pneumoniae. mdpi.com |

| Primary Targets | DNA Gyrase & Topoisomerase IV | Dual-targeting mechanism is characteristic of advanced fluoroquinolones. pharaoniapharma.comfda.gov |

Historical Context of its Research and Development Trajectory

The development of gemifloxacin mesylate represents a targeted effort to enhance the antibacterial spectrum of the fluoroquinolone class, particularly against resistant Gram-positive pathogens.

Synthesis and Initial Discovery: Gemifloxacin, originally designated LB20304, was first synthesized by LG Chemical Ltd (now LG Life Sciences) in Korea. chemicalbook.com

Corporate Development: The compound was subsequently developed by SmithKline Beecham (which later became GlaxoSmithKline) and Oscient Pharmaceutical Co. for the treatment of respiratory and urinary tract infections. google.comresearchgate.net

Regulatory Approval: In April 2003, the United States Food and Drug Administration (FDA) approved gemifloxacin mesylate for oral administration. chemicalbook.comgoogle.com It was launched under the brand name Factive®. google.com

Clinical Research Focus: Extensive clinical development involved over 8,000 patients, primarily focusing on its efficacy in treating community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. europa.eu Research highlighted its potent activity against multi-drug resistant Streptococcus pneumoniae (MDRSP), a significant advantage over older fluoroquinolones like ciprofloxacin (B1669076). mdpi.comfda.govwikipedia.org Studies demonstrated that its activity against S. pneumoniae is up to 30 times higher than that of ciprofloxacin and 4 to 8 times greater than that of moxifloxacin (B1663623). mdpi.comresearchgate.net

Table 2: Key Milestones in Gemifloxacin Mesylate Development

| Milestone | Organization / Designation | Year | Reference |

|---|---|---|---|

| Initial Synthesis | LG Chemical Ltd (as LB20304) | Not specified | chemicalbook.com |

| Pharmaceutical Development | SmithKline Beecham / Oscient Pharmaceutical Co. | Not specified | google.com |

| FDA Approval | U.S. Food and Drug Administration | 2003 | chemicalbook.comgoogle.com |

| Market Launch | Factive® | 2004 | europa.euresearchgate.net |

Research Findings on Antibacterial Activity

In vitro studies have consistently demonstrated the potent activity of gemifloxacin against key respiratory pathogens. Its minimum inhibitory concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of its efficacy.

Table 3: In-Vitro Activity (MIC90) of Gemifloxacin Against Respiratory Pathogens

| Bacterial Species | MIC90 (μg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 0.016 - 0.06 | ncats.io |

| Haemophilus influenzae | <0.0008 - 0.06 | ncats.io |

| Moraxella catarrhalis | 0.008 - 0.03 | ncats.io |

| Chlamydia pneumoniae | 0.25 | ncats.io |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24FN5O7S |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4) |

InChI Key |

JIYMVSQRGZEYAX-UHFFFAOYSA-N |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Insights into Antibacterial Action

Inhibition of Bacterial Type II Topoisomerases

Gemifloxacin's efficacy stems from its ability to dually target two critical type II topoisomerases: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govnih.gov These enzymes are vital for managing the topological state of DNA within the bacterial cell. mdpi.comwikipedia.org By inhibiting both enzymes, gemifloxacin (B1671427) effectively halts DNA synthesis, leading to cell death. patsnap.com This dual-targeting capability is a significant attribute, particularly in overcoming resistance that may arise from mutations in a single target enzyme. asm.orgnih.gov

The relative potency of gemifloxacin against DNA gyrase and topoisomerase IV can differ depending on the bacterial species. This differential targeting influences its activity spectrum and its effectiveness against specific pathogens, including those resistant to other quinolones. nih.govoup.comnih.gov

DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. patsnap.comtandfonline.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov Gemifloxacin inhibits the DNA re-ligation step of the gyrase-mediated strand-passing process. tandfonline.com

In some bacterial species, DNA gyrase is considered the preferential target of gemifloxacin. For instance, in Streptococcus pneumoniae, stepwise mutant selection studies have suggested that gyrase is the preferred target in vivo. nih.gov However, in other contexts, its activity against gyrase is part of a balanced, dual-targeting mechanism. nih.gov Research has shown that gemifloxacin is a potent inhibitor of DNA gyrase, in some cases more potent than other fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin (B1663623). asm.org

Topoisomerase IV is another crucial type II topoisomerase in bacteria, primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication. mdpi.com This enzyme is a heterotetramer composed of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. nih.gov Inhibition of topoisomerase IV prevents the proper segregation of replicated bacterial DNA, leading to cell death. mdpi.com

For many bacteria, particularly Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the primary target for many fluoroquinolones. nih.govoup.com Studies on gemifloxacin reveal a potent inhibitory activity against topoisomerase IV. In S. pneumoniae, it was found to be the most active agent against topoisomerase IV, which is believed to contribute to its potent activity against ciprofloxacin-resistant strains. oup.com In S. aureus, while gemifloxacin targets both enzymes with similar efficiency in vitro, topoisomerase IV is considered the preferred target within the bacterial cell. nih.gov

Table 1: Comparative Inhibitory Activity (IC50) of Gemifloxacin and Other Quinolones IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

| Organism | Enzyme | Gemifloxacin (μM) | Ciprofloxacin (μM) | Moxifloxacin (μM) |

|---|---|---|---|---|

| Staphylococcus aureus | Topoisomerase IV | 0.4 | 3.0 | 0.8 - 1.0 |

| DNA Gyrase | 5.6 | 61.7 | 27.5 | |

| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | Topoisomerase IV | Strongest inhibitor (value not specified) | IC50 >10x higher than for Topo IV | N/A |

| DNA Gyrase | Less active than against Topo IV | IC50 >10x higher than for Topo IV | N/A |

Data sourced from studies on purified enzymes. asm.orgoup.comresearchgate.net

Primary Target: DNA Gyrase (Topoisomerase II) Inhibition

Molecular Basis of Enzyme-Drug Interactions and Binding Dynamics

Quinolones function by forming a ternary complex with the bacterial topoisomerase and the DNA substrate. nih.govnih.gov This interaction stabilizes the enzyme in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. nih.govpatsnap.com Gemifloxacin's potent activity is attributed to its enhanced ability to stabilize these cleavable complexes formed with both DNA gyrase and topoisomerase IV. nih.gov

The dual-targeting nature of gemifloxacin is a key aspect of its binding dynamics. In S. aureus, it demonstrates similarly potent activity against purified topoisomerase IV and DNA gyrase in vitro. nih.gov This balanced inhibition contrasts with some other quinolones that show a stronger preference for one enzyme over the other. nih.govresearchgate.net This dual action means that if a mutation arises in one target enzyme (e.g., gyrA), the drug can still effectively inhibit the other enzyme (e.g., parC), thereby maintaining antibacterial activity and lowering the frequency of resistance selection. asm.orgnih.gov Mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes typically reduce the binding affinity of the drug to the enzyme-DNA complex, which is the main mechanism of fluoroquinolone resistance. nih.govnih.gov

Cellular and Molecular Consequences of Topoisomerase Inhibition in Bacteria

The inhibition of DNA gyrase and topoisomerase IV by gemifloxacin triggers a cascade of lethal events within the bacterial cell. The primary consequence is the blockage of DNA replication and transcription. drugbank.com The stabilized drug-enzyme-DNA complexes act as physical barriers, halting the progression of the replication fork. nih.gov

This blockage leads to the accumulation of double-stranded breaks in the bacterial chromosome. patsnap.comacs.org The resulting DNA damage is often irreparable and initiates a cellular response that culminates in rapid cell death. This bactericidal action is characteristic of fluoroquinolones. pharaoniapharma.commicrobiologyresearch.org Studies have shown gemifloxacin to be highly bactericidal, often exhibiting a biphasic dose-response curve where the killing rate is rapid at lower concentrations. microbiologyresearch.org The potent dual-targeting mechanism contributes to its effectiveness against pathogens that have developed resistance to other quinolones through single-target mutations. nih.govtandfonline.com

Preclinical Antimicrobial Spectrum and Potency

In Vitro Activity Against Gram-Positive Bacterial Strains

Gemifloxacin (B1671427) demonstrates notable potency against various Gram-positive pathogens, including key respiratory tract infection-causing bacteria.

Gemifloxacin is highly potent against Streptococcus pneumoniae, including strains resistant to penicillin, macrolides, and other fluoroquinolones. oup.comasm.orgnih.gov Its in vitro activity is often superior to that of other quinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101). oup.com Studies have shown that gemifloxacin's MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) is significantly lower for S. pneumoniae compared to many other antimicrobial agents. nih.gov For instance, against penicillin-resistant isolates, the MIC90 of gemifloxacin has been reported as 0.03 µg/ml, whereas for levofloxacin and ofloxacin (B1677185), it was 1 µg/ml and 2 µg/ml, respectively. nih.gov Similarly, for macrolide-resistant strains, gemifloxacin maintained a low MIC90 of 0.03 µg/ml. nih.gov The compound's efficacy extends to ciprofloxacin-resistant S. pneumoniae, where it has demonstrated bactericidal activity and retained potency due to its dual-targeting mechanism. chemotherapy.or.jpnih.gov Even in strains with mutations in topoisomerase and/or efflux-mediated resistance, gemifloxacin has shown impressive activity, with MICs as low as 0.03 to 0.12 μg/ml. nih.gov

**Table 1: In Vitro Activity of Gemifloxacin and Comparator Agents against *Streptococcus pneumoniae***

| Organism/Resistance Profile | Gemifloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) | Clarithromycin MIC90 (µg/mL) | Azithromycin (B1666446) MIC90 (µg/mL) | Penicillin MIC90 (µg/mL) |

|---|---|---|---|---|---|---|

| Penicillin-Resistant S. pneumoniae | 0.03 nih.gov | 1 nih.gov | 2 nih.gov | >16 nih.gov | >64 nih.gov | - |

| Macrolide-Resistant S. pneumoniae | 0.03 nih.gov | 1 nih.gov | 2 nih.gov | - | - | 4 nih.gov |

| Ofloxacin-Resistant S. pneumoniae | 0.12 oup.com | 2 oup.com | - | - | - | - |

| Ciprofloxacin-Resistant S. pneumoniae | 0.5 ncats.io | >32.0 ncats.io | - | - | - | - |

Gemifloxacin exhibits good in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA), with reported MIC90 values as low as 0.03 µg/mL. nih.govoup.com However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is considerably lower, with MIC90 values ranging from 1 to 8 µg/mL. oup.comopenaccessjournals.com In a study comparing fluoroquinolones against clinical isolates of MSSA, gemifloxacin's potency based on MIC90 was equal to moxifloxacin (B1663623) (0.063 mg/l) and greater than levofloxacin (0.25 mg/l). nih.gov For MRSA strains, both MIC90 and Mutant Prevention Concentration (MPC) values were significantly higher for all tested fluoroquinolones, indicating reduced efficacy. nih.gov Some studies have indicated that most MRSA strains are resistant to gemifloxacin, with MIC90 values greater than 32 mg/L. bvsalud.org Despite this, in an ex vivo keratitis model, 0.3% gemifloxacin ophthalmic solution was shown to be effective in reducing MRSA counts. nih.gov

**Table 2: In Vitro Activity of Gemifloxacin against *Staphylococcus aureus***

| Organism Strain | Gemifloxacin MIC90 (µg/mL) | Source(s) |

|---|---|---|

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.03 - 0.063 | nih.govoup.comopenaccessjournals.comnih.gov |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - >32 | oup.comopenaccessjournals.combvsalud.orgjmilabs.com |

Gemifloxacin has demonstrated potent in vitro activity against several Gram-positive anaerobic bacteria. nih.gov Studies have reported high potency against Clostridium perfringens and all Peptostreptococcus species. nih.govoup.com For C. perfringens, the MIC90 has been reported to be as low as 0.06 µg/mL. nih.govnih.gov Similarly, for various Peptostreptococcus species, including P. anaerobius, P. asaccharolyticus, P. magnus, and P. micros, the MIC90 values for gemifloxacin were consistently low, ranging from 0.03 to 0.125 µg/mL. nih.govnih.gov This suggests that gemifloxacin may be effective in treating infections where these Gram-positive anaerobes are the causative agents. oup.com

Table 3: In Vitro Activity of Gemifloxacin against Gram-Positive Anaerobes

| Organism | Gemifloxacin MIC50 (µg/mL) | Gemifloxacin MIC90 (µg/mL) |

|---|---|---|

| Clostridium perfringens | 0.06 nih.govnih.gov | 0.06 nih.govnih.gov |

| Peptostreptococcus anaerobius | 0.06 nih.govnih.gov | 0.06 nih.govnih.gov |

| Peptostreptococcus asaccharolyticus | 0.125 nih.govnih.gov | 0.125 nih.govnih.gov |

| Peptostreptococcus magnus | 0.03 nih.govnih.gov | 0.03 nih.govnih.gov |

| Peptostreptococcus micros | 0.06 nih.govnih.gov | 0.06 nih.govnih.gov |

| Peptostreptococcus prevotii | 0.06 nih.govnih.gov | 0.25 nih.govnih.gov |

Activity against Staphylococcus aureus (including methicillin-susceptible and -resistant strains in preclinical models)

In Vitro Activity Against Gram-Negative Bacterial Strains

Gemifloxacin also possesses a broad spectrum of activity against clinically important Gram-negative pathogens.

Gemifloxacin is highly active against common respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis. oup.comtandfonline.comresearchgate.net Its potency is unaffected by the production of β-lactamase in these organisms. oup.comoup.com For H. influenzae, the MIC90 of gemifloxacin has been reported to be in the range of ≤0.008 to 0.06 µg/mL. nih.govoup.comtandfonline.com Against ampicillin-resistant β-lactamase negative H. influenzae (BLNAR), the MIC90 was 0.063 µg/mL. chemotherapy.or.jp For M. catarrhalis, gemifloxacin is also very potent, with reported MIC90 values of 0.008 to 0.015 µg/mL. nih.govoup.comoup.com

**Table 4: In Vitro Activity of Gemifloxacin against H. influenzae and *M. catarrhalis***

| Organism | Gemifloxacin MIC90 (µg/mL) | Source(s) |

|---|---|---|

| Haemophilus influenzae | ≤0.008 - 0.06 | nih.govoup.comtandfonline.com |

| Moraxella catarrhalis | 0.008 - 0.015 | nih.govoup.comoup.com |

The in vitro activity of gemifloxacin extends to a wide range of Gram-negative bacilli, including members of the Enterobacteriaceae family. researchgate.netasm.org Its potency against Enterobacteriaceae is generally comparable to that of ciprofloxacin. nih.govresearchgate.net For Escherichia coli, the MIC90 of gemifloxacin is reported to be 0.016 µg/mL, and for Klebsiella pneumoniae, it is 0.25 µg/mL. nih.gov However, some studies have indicated that most K. pneumoniae isolates may be resistant to gemifloxacin, with an MIC90 > 32mg/L. bvsalud.org Against Pseudomonas aeruginosa, gemifloxacin's activity is more limited, with an MIC90 of 8 mg/L. nih.gov In a study of urinary pathogens, gemifloxacin showed activity against E. coli and Proteus mirabilis. asm.org

Table 5: In Vitro Activity of Gemifloxacin against Enterobacteriaceae and Other Gram-Negative Pathogens

| Organism | Gemifloxacin MIC90 (µg/mL) |

|---|---|

| Escherichia coli | 0.016 nih.gov |

| Klebsiella pneumoniae | 0.25 nih.gov |

| Enterobacter cloacae | 1 nih.gov |

| Proteus spp. | 4 nih.gov |

| Pseudomonas aeruginosa | 8 nih.gov |

Activity against Haemophilus influenzae and Moraxella catarrhalis

Activity Against Atypical Bacterial Pathogens (e.g., Mycoplasma species, Chlamydia species, Legionella pneumophila)

Gemifloxacin Mesylate has demonstrated significant in vitro activity against key atypical pathogens responsible for respiratory tract infections. europa.eu Atypical respiratory pathogens, including Legionella species, Mycoplasma species, and Chlamydia species, are highly susceptible to gemifloxacin. researchgate.net Its spectrum of activity encompasses Mycoplasma pneumoniae, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), and Legionella pneumophila. europa.eudrugs.com

Studies report potent activity against these organisms, with a Minimum Inhibitory Concentration for 90% of organisms (MIC⁹⁰) for Chlamydia pneumoniae recorded as 0.25 µg/mL. ncats.io For Legionella pneumophila, gemifloxacin displayed high potency with an MIC⁹⁰ of 0.016 mg/L. google.com Against other species such as L. dumoffii and L. longbeachae, the MIC⁹⁰ was 0.06 mg/L. google.com Research indicates that gemifloxacin is a promising agent for treating lower respiratory tract infections caused by Legionella species. google.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling in Laboratory Settings

Gemifloxacin exhibits bactericidal action, with Minimum Bactericidal Concentrations (MBCs) that are generally similar and within one dilution of its Minimum Inhibitory Concentrations (MICs). europa.eufda.gov This indicates effective killing of susceptible bacteria rather than just inhibition of growth. The drug acts by inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA synthesis and replication. ncats.iofda.gov

In laboratory settings, gemifloxacin has shown potent activity against a wide range of bacteria. For the key respiratory pathogen Streptococcus pneumoniae, the median MIC⁹⁰ has been reported to be as low as 0.03 µg/mL. nih.gov

The in vitro activity of gemifloxacin has also been extensively studied against anaerobic pathogens. Using the reference agar (B569324) dilution method, MIC values have been determined for a variety of recent clinical anaerobic isolates. nih.gov The MIC at which 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were inhibited are detailed in the table below. nih.gov

| Organism (Number of Strains) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Bacteroides fragilis (28) | 0.5 | 2 |

| Bacteroides thetaiotaomicron (24) | 1 | 16 |

| Bacteroides caccae (12) | 1 | 16 |

| Bacteroides distasonis (12) | 8 | >16 |

| Bacteroides ovatus (12) | 4 | >16 |

| Bacteroides stercoris (12) | 0.5 | 0.5 |

| Bacteroides uniformis (12) | 1 | 4 |

| Bacteroides vulgatus (11) | 4 | 4 |

| Clostridium clostridioforme (15) | 0.5 | 0.5 |

| Clostridium difficile (15) | 1 | >16 |

| Clostridium innocuum (13) | 0.125 | 2 |

| Clostridium perfringens (13) | 0.06 | 0.06 |

| Clostridium ramosum (14) | 0.25 | 8 |

| Fusobacterium nucleatum (12) | 0.125 | 0.25 |

| Fusobacterium necrophorum (11) | 0.25 | 0.5 |

| Fusobacterium varium (13) | 0.5 | 1 |

Data sourced from Goldstein, E. J., Citron, D. M., & Merriam, C. V. (1999). In vitro activity of gemifloxacin (SB 265805) against anaerobes. Antimicrobial agents and chemotherapy, 43(9), 2231–2235. nih.gov

Comparative In Vitro Antimicrobial Efficacy Studies with Other Agents

Comparative studies highlight gemifloxacin's potent activity, particularly against Gram-positive pathogens like Streptococcus pneumoniae. researchgate.net Its in vitro activity against S. pneumoniae is reported to be over 30-fold more active than ciprofloxacin and 4- to 8-fold more active than moxifloxacin. researchgate.net Gemifloxacin is considered the most potent fluoroquinolone against S. pneumoniae, including strains resistant to penicillin, ciprofloxacin, and even levofloxacin. chemeurope.com While highly active against S. pneumoniae, gemifloxacin is generally less active than ciprofloxacin against many Enterobacteriaceae. researchgate.netdrugs.com

Against anaerobic bacteria, gemifloxacin was found to be 1 to 4 dilutions more active than trovafloxacin (B114552) against fusobacteria and peptostreptococci. nih.gov Its activity was equivalent to sitafloxacin (B179971) against peptostreptococci, C. perfringens, and C. ramosum, while sitafloxacin was more active against fusobacteria. nih.gov Other fluoroquinolones like sparfloxacin, grepafloxacin, and levofloxacin were generally less active than gemifloxacin against all tested anaerobes. nih.gov

The table below presents the comparative MIC⁹⁰ values of gemifloxacin and other quinolones against common community-acquired pneumonia (CAP) pathogens.

| Pathogen | Gemifloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin (B573) | Trovafloxacin |

|---|---|---|---|---|---|

| S. pneumoniae | 0.06 | 1.0 | 0.25 | 0.5 | 0.25 |

| H. influenzae | ≤0.03 | 0.06 | 0.06 | 0.06 | 0.06 |

| M. catarrhalis | 0.06 | 0.12 | 0.12 | 0.06 | 0.06 |

| L. pneumophila | 0.03 | 0.12 | 0.06 | 0.06 | 0.03 |

| M. pneumoniae | 0.12 | 0.5 | 0.25 | 0.25 | 0.12 |

| C. pneumoniae | 0.25 | 1.0 | 0.25 | 0.5 | 0.12 |

Data represents MIC⁹⁰ (µg/mL) values. Sourced from Lode, H. (2005). Treatment of community-acquired pneumonia, with special emphasis on gemifloxacin. Journal of International Medical Research, 33(1), 1-16. tandfonline.com

Against Legionella pneumophila, rifampicin (B610482) and trovafloxacin were the most active agents tested (MIC⁹₀ ≤0.008 mg/L). google.com Gemifloxacin's potency (MIC⁹₀ 0.016 mg/L) was comparable to that of levofloxacin, grepafloxacin, and moxifloxacin (MIC⁹₀ 0.016 mg/L) and superior to ciprofloxacin and ofloxacin (MIC⁹₀ 0.03 mg/L). google.com

Mechanisms of Bacterial Resistance to Gemifloxacin Mesylate

Target Site Mutations in Gyrase (gyrA, gyrB) and Topoisomerase IV (parC, parE) Genes

The primary mode of action for gemifloxacin (B1671427) involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.com These enzymes are critical for DNA replication, transcription, repair, and recombination. drugbank.com Mutations in the genes encoding the subunits of these enzymes—gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV—are the principal cause of high-level resistance to fluoroquinolones. europa.eumdpi.com These mutations typically occur in specific, conserved regions known as the quinolone resistance-determining regions (QRDRs). nih.gov

Gemifloxacin is recognized for its dual-targeting activity, particularly against Streptococcus pneumoniae, meaning it can effectively inhibit both DNA gyrase and topoisomerase IV. nih.govopenaccessjournals.com This characteristic is thought to lower the probability of resistance development, as simultaneous mutations in both target enzymes would be required for significant resistance to emerge. nih.gov However, resistance can still develop in a stepwise manner.

In Gram-positive bacteria like S. pneumoniae, topoisomerase IV is generally the more susceptible target for many fluoroquinolones. usask.ca Consequently, the initial mutations often arise in the parC gene. usask.ca For gemifloxacin, however, studies have shown that in pneumococci, the primary target appears to be DNA gyrase, with initial mutations occurring in the gyrA gene. asm.org Conversely, in Staphylococcus aureus, while gemifloxacin demonstrates similar inhibitory activity against purified DNA gyrase and topoisomerase IV, the primary target in intact bacterial cells is topoisomerase IV, with initial resistance mutations appearing in parC (also known as grlA in S. aureus). usask.caasm.org

A single mutation in either target enzyme typically results in a modest increase in the minimum inhibitory concentration (MIC) of gemifloxacin. nih.gov For instance, a single mutation in either a topoisomerase IV subunit or the gyrA gene in S. aureus can lead to a two- to four-fold increase in the MIC. nih.gov The accumulation of dual mutations, affecting both DNA gyrase and topoisomerase IV, leads to a much more substantial increase in resistance, with MIC values rising 64- to 128-fold. nih.gov

**Table 1: Impact of Target Site Mutations on Gemifloxacin MIC in *Staphylococcus aureus***

| Bacterial Strain Genotype | Gemifloxacin MIC (μg/mL) | Fold Increase in MIC |

|---|---|---|

| Wild-Type | 0.016 | - |

| Single grlA or grlB mutant (Topoisomerase IV) | 0.032 - 0.064 | 2-4 |

| Single gyrA mutant (DNA Gyrase) | 0.032 | 2 |

| Dual gyrA and grlA mutant | 1.024 - 2.048 | 64-128 |

Data derived from studies on genetically defined S. aureus mutants. nih.gov

Efflux Pump Mechanisms and Their Contribution to Reduced Susceptibility

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. researchgate.net Overexpression of these pumps is a significant contributor to fluoroquinolone resistance. oup.com

Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-cell division (RND) family. nih.gov In Gram-negative bacteria, RND pumps are particularly important for multidrug resistance. nih.gov

In the context of gemifloxacin, efflux mechanisms contribute to reduced susceptibility, although often to a lesser degree than target site mutations. europa.eu For example, in S. aureus, the overexpression of the NorA efflux pump, a member of the MFS family, has been shown to have a minimal effect on gemifloxacin resistance. nih.gov In some laboratory-selected mutants, a mutation in the promoter region of the norA gene was only observed after multiple steps of serial exposure to the drug. nih.gov

However, in some clinical isolates of S. pneumoniae resistant to ciprofloxacin (B1669076), reserpine-sensitive efflux mechanisms have been identified. infectiologie.org.tn Reserpine is an inhibitor of certain efflux pumps. scispace.com Notably, these strains, which exhibited resistance to ciprofloxacin through both topoisomerase mutations and efflux, remained highly susceptible to gemifloxacin. infectiologie.org.tn This suggests that while efflux can contribute to reduced susceptibility, gemifloxacin may be less affected by certain pumps compared to other fluoroquinolones. asm.org An in vitro study provided evidence that gemifloxacin may be a substrate for intestinal efflux mechanisms, which could influence its absorption. europa.eu

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Bacterial resistance to quinolones can also be acquired through the horizontal transfer of resistance genes located on plasmids. oup.com This phenomenon, known as plasmid-mediated quinolone resistance (PMQR), allows for the rapid dissemination of resistance among different bacterial species and strains. oup.comoup.com Although PMQR typically confers a low level of resistance, it can facilitate the selection of higher-level resistance through subsequent chromosomal mutations. oup.comclinicaltrials.gov

Several distinct PMQR mechanisms have been identified:

Qnr proteins: These are pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. clinicaltrials.govoup.com

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin and norfloxacin. clinicaltrials.govoup.com

Efflux pumps: Some efflux pumps, such as QepA and OqxAB, are encoded on plasmids and contribute to reduced quinolone susceptibility. oup.comclinicaltrials.gov

Studies have investigated the prevalence of these PMQR genes in clinical isolates. For example, a study of Pseudomonas isolates found that while gemifloxacin had the lowest resistance rate among the tested quinolones, PMQR genes like qnrD, qnrS, and aac(6')-Ib-cr were present in a significant percentage of the quinolone-resistant isolates. clinicaltrials.gov The presence of these genes provides a background of low-level resistance that can be a stepping stone to the development of more clinically significant resistance. oup.com

Dynamics of Resistance Development in Laboratory and Animal Models

The dynamics of resistance development to gemifloxacin have been explored in both laboratory (in vitro) and animal (in vivo) models. These studies provide insights into the frequency of spontaneous mutations and the pharmacodynamic parameters that can suppress the emergence of resistance.

In vitro studies have demonstrated that the frequency of spontaneous mutation leading to gemifloxacin resistance is generally low, ranging from 10⁻⁷ to less than 10⁻¹⁰ for many pathogens. europa.eu The concept of the Mutant Prevention Concentration (MPC) has been applied to gemifloxacin. The MPC is the lowest concentration of an antibiotic that prevents the growth of all first-step resistant mutants within a large bacterial population. openaccessjournals.com Maintaining drug concentrations above the MPC is a strategy aimed at preventing the selection of resistant mutants. oup.com For S. pneumoniae, the MPC of gemifloxacin has been reported to be lower than that of other fluoroquinolones, suggesting a lower potential to induce resistance. europa.eu

An in vitro pharmacodynamic model studying S. pneumoniae at a high inoculum demonstrated that the emergence of resistance was related to the free area under the concentration-time curve to MIC ratio (fAUC/MIC). asm.org The order of resistance development was found to be levofloxacin (B1675101) > gatifloxacin (B573) > moxifloxacin (B1663623) = gemifloxacin, indicating a lower propensity for gemifloxacin to select for resistant mutants compared to some other respiratory fluoroquinolones. nih.gov

**Table 2: In Vitro Resistance Development Potential of Fluoroquinolones against *S. pneumoniae***

| Fluoroquinolone | fAUC/MIC Breakpoint to Prevent Resistance | Relative Potential for Resistance Development |

|---|---|---|

| Levofloxacin | >82-86 | Highest |

| Gatifloxacin | >51-60 | Intermediate |

| Moxifloxacin | ≤24 | Low |

| Gemifloxacin | ≤34-37 | Low |

Data from an in vitro pharmacodynamic model. A higher fAUC/MIC breakpoint indicates a greater exposure is needed to prevent the emergence of resistance. asm.orgnih.gov

Animal models of infection have corroborated the potent activity of gemifloxacin and its lower potential for resistance selection. In a rat model of respiratory tract infection, gemifloxacin was highly effective against various strains of S. pneumoniae and H. influenzae. nih.gov In experimental models of pyelonephritis and wound infections, gemifloxacin demonstrated potent activity against E. coli, P. mirabilis, S. pyogenes, S. epidermidis, and S. aureus. oup.com Furthermore, in a neutropenic mouse thigh infection model, the pharmacodynamic parameter that best correlated with efficacy was the AUC/MIC ratio. scispace.com Gemifloxacin was also effective against ciprofloxacin-resistant strains of S. pneumoniae in these models. scispace.com

Preclinical Strategies for Overcoming or Mitigating Resistance Emergence

Given the inevitability of resistance development, preclinical research has focused on strategies to overcome or slow this process. These approaches aim to enhance the efficacy of existing antibiotics, restore susceptibility in resistant strains, or prevent the selection of resistant mutants.

Combination Therapy: A primary strategy is the use of combination therapy, where an antibiotic is paired with another agent. infectiologie.org.tn This can involve combining two antibiotics or an antibiotic with a non-antibiotic adjuvant. The rationale is that it is less likely for a bacterium to simultaneously develop resistance to two agents with different mechanisms of action. infectiologie.org.tn Preclinical studies have explored various combinations, although specific data for gemifloxacin in this context is emerging. For instance, a clinical trial was designed to evaluate the efficacy of gemifloxacin combined with azithromycin (B1666446) for the treatment of uncomplicated gonorrhea. clinicaltrials.gov

Adjuvants and Resistance Breakers: Antibiotic adjuvants are compounds that, while having little to no intrinsic antimicrobial activity, can enhance the efficacy of antibiotics. nih.gov These can act by:

Inhibiting resistance mechanisms: The most successful examples are β-lactamase inhibitors, which restore the activity of β-lactam antibiotics. nih.gov The development of efflux pump inhibitors (EPIs) is an active area of research to counteract resistance mediated by these pumps. scispace.com

Increasing bacterial cell permeability: Some agents can disrupt the bacterial outer membrane, facilitating the entry of antibiotics. mdpi.com

Interfering with virulence or quorum sensing: Targeting bacterial communication and virulence factor production can make pathogens more susceptible to host defenses and antibiotics. mdpi.com

Preclinical research is ongoing to identify novel adjuvants that could be paired with fluoroquinolones like gemifloxacin to combat resistance. scispace.comclinicaltrials.gov

Pharmacodynamic Optimization: Another key preclinical strategy involves optimizing dosing regimens based on pharmacodynamic principles to minimize the selection of resistant mutants. openaccessjournals.com As discussed, maintaining drug concentrations above the MPC for a significant portion of the dosing interval is a critical concept. oup.com The use of the AUC/MIC ratio to guide dosing is a well-established principle for fluoroquinolones, with specific targets identified in animal models to predict efficacy and prevent resistance. scispace.com For gemifloxacin, its favorable pharmacodynamic profile, characterized by a high AUC relative to its MIC for key pathogens, is a built-in strategy to mitigate resistance emergence. europa.eu

Preclinical Pharmacokinetic and Pharmacodynamic Principles

Tissue Distribution and Accumulation Patterns in Animal Studies

Following administration, gemifloxacin (B1671427) distributes widely throughout the body in animal models. europa.eu In rats and dogs, the enantiomers of gemifloxacin distribute rapidly beyond the total body water. nih.gov After a single oral dose in rats, the highest concentrations of the drug were found in the thyroid, lungs, kidney, and liver. europa.eu Elimination of radioactivity from most tissues, with the exception of the gastrointestinal tract walls, was rapid and nearly complete within 24 hours of dosing. europa.eu

A study in Wistar albino rats that received multiple oral doses of gemifloxacin mesylate for 7 days provided detailed information on tissue accumulation. nih.gov The highest concentration was observed in the lung, followed by the liver, kidney, heart, testis, stomach, adipose tissue, and brain. nih.gov This indicates significant penetration into key tissues.

| Tissue | Concentration (ng/g) 3 hours post-dosing |

| Lung | 11.891 |

| Liver | 10.110 |

| Kidney | 10.095 |

| Heart | 4.251 |

| Testis | 3.750 |

| Stomach | 3.182 |

| Adipose Tissue | 1.116 |

| Brain | 0.982 |

This table is based on data from a study in Wistar albino rats after 7 days of oral dosing with 200mg gemifloxacin mesylate. nih.gov

In common with other quinolone compounds, there was evidence of some association with melanin (B1238610) in pigmented tissues such as the skin and uveal tract. europa.eu Studies in rabbits with experimental meningitis showed that gemifloxacin penetrates inflamed meninges well, with a penetration into the cerebrospinal fluid (CSF) of 22% to 33%. nih.gov

The distribution of [14C]Gemifloxacin into blood cells has been investigated in rats and dogs, showing moderate distribution with mean values of 64% and 72%, respectively. europa.eu

Excretion Routes and Active Renal Secretion in Preclinical Studies

Gemifloxacin and its metabolites are eliminated from the body through a dual route of excretion, involving both renal and fecal pathways. drugbank.comfda.govefda.gov.et In preclinical species, the major route of excretion was via the feces, accounting for over 60% of the dose, with the remainder primarily recovered in the urine. europa.eu

Data from intravenous administration in rats and dogs indicated that gemifloxacin-related material is eliminated through urinary excretion, biliary secretion, and gastrointestinal secretion. nih.govresearchgate.net In dogs, these three routes contributed almost equally to elimination. nih.gov In rats, a higher proportion of the dose was eliminated in the urine (46%) and a lower proportion in the bile (12%). nih.govresearchgate.net

Urinary excretion data from preclinical studies suggested the involvement of active renal secretion in the elimination of gemifloxacin. europa.eu This was further investigated through co-administration with probenecid (B1678239), which is known to inhibit active renal secretion. europa.eu The administration of probenecid reduced the mean renal clearance of gemifloxacin by approximately 50%. fda.gov This confirms that active secretion is a significant mechanism in the renal excretion of gemifloxacin. fda.govefda.gov.et

Protein Binding Characteristics in Preclinical Samples

In vitro studies have shown that the plasma protein binding of gemifloxacin is moderate and generally similar across different animal species. europa.eu In healthy subjects, the in vitro binding of gemifloxacin to plasma proteins is approximately 60% to 70% and is independent of concentration. fda.govfda.govnih.gov In vivo plasma protein binding in healthy elderly and young subjects ranged from 55% to 73%. fda.govnih.gov Renal impairment does not significantly affect the protein binding of gemifloxacin. pharaoniapharma.comfda.govnih.gov In rabbits, the protein binding of gemifloxacin is reported to be between 50% and 60%. nih.gov

| Species/Condition | Plasma Protein Binding (%) |

| Various Animal Species (in vitro) | Moderate and similar |

| Healthy Human Subjects (in vitro) | 60-70% |

| Healthy Human Subjects (in vivo) | 55-73% |

| Rabbits | 50-60% |

This table summarizes gemifloxacin protein binding data from various studies. europa.eunih.govfda.govfda.govnih.gov

The blood-to-plasma concentration ratio of gemifloxacin is 1.2:1. pharaoniapharma.comfda.govnih.gov

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Predictive Parameters

Pharmacodynamic studies of fluoroquinolones in animal infection models have identified the primary determinant of efficacy as the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC24/MIC). europa.eu For most pathogens, a target fAUC24/MIC ratio of ≥ 125 is associated with efficacy. europa.eu However, for S. pneumoniae, an fAUC24/MIC ratio of ≥ 30 is considered acceptable. europa.eu Another predictive parameter is the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), where a target of 10 is thought to predict a high probability of efficacy and a low potential for the development of resistance. europa.eu

Gemifloxacin has demonstrated a high free drug AUC24, and its potent activity against key respiratory pathogens results in favorable fAUC24/MIC ratios. europa.eunih.gov The bactericidal activity of gemifloxacin is concentration-dependent. europa.eu In vitro and animal infection models have been crucial in establishing these PK/PD relationships that guide the effective use of the antibiotic. nih.govnih.gov Semi-mechanistic PK/PD models developed from in vitro time-kill curve experiments are valuable tools for predicting bacterial killing kinetics and optimizing dosing regimens for antibacterial drugs like gemifloxacin. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry

Influence of the Naphthyridone Core Structure on Antibacterial Activity

The foundation of gemifloxacin's structure is the 1,8-naphthyridone ring system. nih.govmdpi.com This bicyclic core is a defining feature shared with other quinolone antibiotics and is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govdrugbank.com The substitution of a carbon at the C-8 position with a nitrogen atom to form the naphthyridone core has been shown to enhance antimicrobial activity. nih.gov

While both quinolone and naphthyridone cores are prevalent in this class of antibiotics, the choice between them is often dictated by the desired spectrum of activity and pharmacokinetic properties, which are heavily influenced by the substituents at other positions. acs.org For gemifloxacin (B1671427), the naphthyridone core contributes to its potent activity, particularly against Gram-positive bacteria. rroij.com However, some studies suggest that the naphthyridone core in gemifloxacin might have an adverse effect on its interaction with M. tuberculosis gyrase compared to quinolone cores. rroij.com

The core structure, specifically the β-keto carboxylic acid moiety, is crucial for the hydrogen bonding interactions with DNA bases within the single-stranded regions created by the enzyme's action, a fundamental step in its inhibitory process. rroij.com Modifications to this core are a key area of research for developing new analogs with improved properties. researchgate.net

Importance of the C7 Substituent (Aminomethyl-methoxyimino-pyrrolidinyl) for Enhanced Potency

A critical determinant of gemifloxacin's enhanced potency and broad-spectrum activity is the unique substituent at the C7 position of the naphthyridone core: a (4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl group. mdpi.comoup.com This complex heterocyclic moiety plays a significant role in improving the drug's activity, especially against Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus. mdpi.comnih.govnih.gov

This C7 substituent is instrumental in the dual targeting of both DNA gyrase and topoisomerase IV, a key factor in its potent antipneumococcal activity and a lower potential for the development of resistance compared to other quinolones. nih.goveuropa.eu The introduction of bulky groups at the C7 position has been reported to broaden the spectrum of antibacterial activity and reduce the likelihood of developing resistance. researchgate.net

| Organism | Gemifloxacin MIC (μg/mL) | Ciprofloxacin (B1669076) MIC (μg/mL) |

|---|---|---|

| S. aureus (Wild-type) | 0.015 - 0.03 | 0.25 |

| S. aureus (grlA mutant) | 0.06 | 2 |

| S. aureus (gyrA mutant) | 0.03 | 0.25 |

| S. aureus (grlA gyrA mutant) | 2 | 32 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gemifloxacin and Ciprofloxacin against wild-type and mutant S. aureus strains. Data suggests gemifloxacin's potent activity and its ability to maintain some efficacy against resistant strains. nih.gov

Stereochemical Considerations and Enantiomeric Equipotency

Gemifloxacin possesses a single asymmetric center at the C3 position of the pyrrolidinyl ring, meaning it can exist as a pair of enantiomers (R and S isomers). europa.eu However, the drug was developed and is marketed as a racemate, a 1:1 mixture of both enantiomers. europa.eu This decision was based on preclinical findings that demonstrated equivalent antimicrobial activity and metabolism for both the R- and S-enantiomers. europa.eu

The phenomenon where both enantiomers of a chiral drug exhibit similar biological activity is known as equipotency. nih.gov While in many chiral drugs, one enantiomer (the eutomer) is significantly more active or has a different pharmacological profile than the other (the distomer), this is not the case for gemifloxacin. nih.govtg.org.au The lack of significant difference in the pharmacodynamics and pharmacokinetics between gemifloxacin's enantiomers simplifies its clinical application and eliminates the need for a complex and costly chiral switch, the process of developing a single enantiomer from a racemic mixture. tg.org.au

The syn configuration of the oxime group on the C7 substituent is another important stereochemical feature that is carefully controlled during the synthesis process to ensure the desired biological activity. europa.eu

Design and Synthesis of Gemifloxacin Analogs for Structure-Activity Relationship Studies

The exploration of gemifloxacin's structure-activity relationships has spurred the design and synthesis of numerous analogs. These studies aim to identify novel derivatives with improved potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. zhaojgroup.commdpi.com

A common strategy involves the modification of the C7 substituent. For instance, a series of novel gemifloxacin derivatives were synthesized by introducing a substituted benzyloxime moiety. zhaojgroup.com The synthesis of these analogs typically involves a multi-step process. A key intermediate, the substituted pyrrolidine (B122466) derivative, is first synthesized. This often begins with a commercially available starting material like 4-cyano-1-N-tert-butyloxycarbonyl-pyrrolidin-3-one, which undergoes several reactions including catalytic hydrogenation and conversion to an oxime. zhaojgroup.com This pyrrolidine derivative is then condensed with the fluoronaphthyridone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro nih.govzhaojgroup.comnaphthyridine-3-carboxylic acid. zhaojgroup.com

Another approach focuses on modifying the C-3 position of the gemifloxacin molecule. For example, new amide analogs have been synthesized via the Schotten-Baumann reaction, a method that allows for the introduction of various amine groups. researchgate.net

The antibacterial activity of these newly synthesized analogs is then evaluated in vitro against a panel of representative Gram-positive and Gram-negative bacterial strains. zhaojgroup.comnih.gov These SAR studies provide valuable insights into how specific structural changes impact biological activity, guiding the rational design of future antibacterial agents. zhaojgroup.comlimu.edu.ly

| Compound | Modification | Activity against MRSA (MIC µg/mL) | Activity against MRSE (MIC µg/mL) |

|---|---|---|---|

| Gemifloxacin (Reference) | - | 8 | 4 |

| Analog 11l | Substituted benzyloxime at C7 | 1 | 4 |

| Analog 11h | Substituted benzyloxime at C7 | 8 | 4 |

Table 2: In vitro activity of selected gemifloxacin analogs with modifications at the C7 substituent against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). zhaojgroup.com

Synthetic Methodologies and Chemical Research

Academic Synthetic Routes for Gemifloxacin (B1671427) Mesylate

The synthesis of Gemifloxacin Mesylate involves the coupling of two key intermediates: the naphthyridine core and a substituted pyrrolidine (B122466) side chain. chemicalbook.in A widely recognized academic route begins with the synthesis of the pyrrolidine component, followed by its condensation with the pre-formed naphthyridine nucleus.

A common pathway involves the following key transformations:

Formation of the Pyrrolidine Ring System: The synthesis often starts from simple precursors like glycine (B1666218) ethyl ester hydrochloride and acrylonitrile. chemicalbook.in A Michael addition reaction between these starting materials yields a cyanoester. chemicalbook.in

Cyclization and Functionalization: The amino group of the resulting ester is protected, typically with a tert-butoxycarbonyl (Boc) group. This is followed by a Dieckmann cyclization to form the pyrrolidone ring. chemicalbook.in Subsequent chemical modifications introduce the required methyloxime and aminomethyl groups to create the key pyrrolidine intermediate, 3-aminomethyl-4-methoxyiminopyrrolidine. chemicalbook.in

Synthesis of the Naphthyridine Core: The second key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is prepared separately through established quinolone synthesis methodologies.

Coupling and Salt Formation: The two primary intermediates are coupled together in a condensation reaction. chemicalbook.in Research has shown that using benzaldehyde (B42025) as a protecting agent for the primary amine of the pyrrolidine intermediate during this step is crucial to prevent side reactions and achieve a high yield of the desired product. chemicalbook.in

Final Step: The concluding step involves the removal of protecting groups and salt formation with methanesulfonic acid in water, which upon cooling, yields Gemifloxacin Mesylate as a crystalline solid. chemicalbook.in The final product is typically a sesquihydrate, which has been identified as the most thermodynamically stable form. europa.eu

Chemical Synthesis of Key Intermediates and Derivatized Forms

Synthesis of Key Intermediates

The two central building blocks for Gemifloxacin are the pyrrolidine side chain and the naphthyridine core.

4-Aminomethyl-3-Z-methoxyiminopyrrolidine Methanesulfonate (B1217627) (AMPM): This pyrrolidine derivative is a crucial intermediate. An early synthesis involved multiple steps, but a more novel and efficient route has been developed based on the chemoselective hydrogenation of 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (CMBP). researchgate.netacs.org This improved process reduces the number of reaction steps, thereby increasing efficiency and lowering production costs. acs.org The key feature of this route is the direct hydrogenation of a cyano group while preserving the methyloxime functionality. researchgate.netacs.org The use of in situ protection of the newly formed amine with a Boc group was found to be critical for achieving high selectivity. acs.orgacs.org

| Step | Reactant | Key Transformation | Product |

| 1 | Glycine ethyl ester hydrochloride, Acrylonitrile | Michael Addition & Amino Protection | 4-cyano-1-(N-tbutoxycarbonyl)-pyrrolidine-3-one |

| 2 | 4-cyano-1-(N-tbutoxycarbonyl)-pyrrolidine-3-one | Oximation | 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (CMBP) |

| 3 | CMBP | Chemoselective Hydrogenation & Deprotection | 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM) |

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid: This naphthyridine core is a common structural motif in many quinolone antibiotics. Its synthesis generally follows well-established procedures for building the quinolone/naphthyridine ring system, such as the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) derivative with an appropriate diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent functional group manipulations. mdpi.com

Synthesis of Derivatized Forms

To explore structure-activity relationships and develop new agents, various derivatized forms of Gemifloxacin have been synthesized.

C-7 and C-3 Modified Analogs: Researchers have synthesized new analogs by modifying the C-7 and C-3 positions of the Gemifloxacin core. C-7 modifications have been achieved by reacting the free amine of the pyrrolidinyl moiety with various acyl halides, creating a series of amide derivatives. ijbpas.com Similarly, the carboxylic acid at the C-3 position has been converted into amide analogs using the Schotten-Baumann reaction approach, which allows for rapid and high-yield synthesis. researchgate.net

Metal Complexes: Gemifloxacin Mesylate can act as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the 3-carboxyl and 4-oxo groups. researchgate.netasianpubs.org Metal complexes, such as those with Copper(II) and Nickel(II), have been synthesized by refluxing an aqueous solution of Gemifloxacin Mesylate with the corresponding metal salts. researchgate.netasianpubs.orgresearchgate.net Spectroscopic analysis, including FT-IR, UV-Vis, and 1H NMR, confirmed the formation of these complexes. researchgate.netasianpubs.org

Research into Reaction Mechanisms and Optimization for Analog Production

Understanding the reaction mechanisms and optimizing reaction conditions are paramount for the industrial production of Gemifloxacin and the development of new analogs.

Reaction Mechanisms

The mechanism of the key coupling reaction between the naphthyridine core and the pyrrolidine side chain involves a nucleophilic aromatic substitution, where the secondary amine of the pyrrolidine ring displaces the chlorine atom at the C-7 position of the naphthyridine core. As noted, the use of benzaldehyde to transiently form a Schiff base with the primary amine on the side chain prevents it from competing in the reaction, thus avoiding the formation of by-products. chemicalbook.in

Significant research has focused on the mechanism of the chemoselective hydrogenation of CMBP to AMPM. researchgate.netacs.org Without a protecting agent, catalysts like Raney nickel or cobalt lead to the simultaneous reduction of both the cyano and methyloxime groups, resulting in undesired side products. acs.org The introduction of di-tert-butyl dicarbonate (B1257347) ((t-Boc)2O) in situ protects the amine as it is formed from the nitrile reduction. This prevents the amine from participating in or catalyzing further reductions on the molecule, thereby dramatically increasing the selectivity for the desired product, 4-(N-tert-butoxycarbonyl)aminomethyl-3-Z-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (Z-BAMBP), to as high as 91% over Raney cobalt. acs.orgacs.org

Optimization for Analog Production

Optimization studies are crucial for improving yield, purity, and cost-effectiveness. The hydrogenation of CMBP has been a key target for such optimization.

Catalyst Screening: Different metal catalysts have been screened for the chemoselective hydrogenation. While Raney cobalt showed high selectivity with in situ BOC protection, palladium-based catalysts were also investigated. researchgate.netacs.org Studies showed that adding more than 1.6 equivalents of an acid, like methanesulfonic acid (MSA), drastically increased both the reaction rate and selectivity when using a Pd catalyst. researchgate.net This effect was attributed to the suppression of a major side reaction. researchgate.net

Process Optimization: For industrial applications, reaction parameters such as substrate concentration, temperature, and pressure are optimized. Research on the Pd-catalyzed hydrogenation explored these factors to develop a robust process suitable for large-scale manufacturing. acs.org The stability of the catalyst, including the potential for metal leaching into the product, was also assessed to ensure the final product's purity. acs.org

These optimization studies and mechanistic insights are directly applicable to the production of Gemifloxacin analogs. By understanding how substituents on the pyrrolidine ring and the naphthyridine core influence reaction outcomes, chemists can design efficient syntheses for novel derivatives with potentially enhanced antibacterial activity or other improved characteristics. acs.org

| Parameter | Condition/Catalyst | Observation | Reference |

| Catalyst | Raney Nickel/Cobalt | Extensive side reactions without amine protection. | acs.org |

| Catalyst & Additive | Raney Cobalt + (t-Boc)2O | Selectivity for the desired intermediate rose to 91%. | acs.org |

| Catalyst & Additive | Pd/C + Acid (MSA) | Drastically elevated reaction rate and selectivity. | researchgate.net |

| Reaction Control | Benzaldehyde (in coupling step) | Selectively protects the primary amine, preventing by-product formation and increasing yield. | chemicalbook.in |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone for the separation, identification, and quantification of gemifloxacin (B1671427) mesylate and its related substances. Techniques like HPLC and HPTLC are widely employed due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for the analysis of gemifloxacin mesylate. Reversed-Phase HPLC (RP-HPLC) is the most common mode used, offering excellent separation of the polar gemifloxacin molecule from its potential impurities and degradation products.

In RP-HPLC methods, a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) column, is used with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like a phosphate (B84403) buffer or dilute acid such as trifluoroacetic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.govresearchgate.netglobalresearchonline.net The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is most frequently performed using a UV detector, with monitoring at wavelengths around 275-287 nm where gemifloxacin exhibits strong absorbance. nih.govglobalresearchonline.net

For more demanding applications, such as impurity profiling and analysis in complex biological matrices like plasma, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination provides not only retention time data but also mass-to-charge (m/z) ratios of the parent ion and its fragments, offering unparalleled specificity and sensitivity. researchgate.netresearchgate.netnih.gov LC-MS/MS has been instrumental in identifying and characterizing degradation products of gemifloxacin under various stress conditions (acidic, basic, oxidative, and photolytic). nih.gov For instance, in one study, the fragmentation of gemifloxacin was monitored at m/z 390.100 → 372.100 for quantification in rat tissues. researchgate.netnih.gov

The table below summarizes various validated RP-HPLC methods used for the analysis of gemifloxacin mesylate.

Table 1: Selected RP-HPLC Methods for Gemifloxacin Mesylate Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| Inertsil-ODS3V-C18 (4.6 x 250 mm; 5 µm) | Gradient of 0.1% trifluoroacetic acid (pH 2.5) and methanol (B129727) | 1.0 | PDA at 287 nm | Stability-indicating assay, impurity identification | Not Specified | nih.gov |

| BDS Hypersil C18 (250 × 4.6 mm, 3.5μ) | Phosphate buffer (pH 5.8) and acetonitrile (40:60) | 1.2 | UV at 246 nm | Simultaneous determination with ambroxol | 50-90 µg/mL | researchgate.net |

| C18 Column | 25% acetonitrile and 75% 0.02 M phosphate buffer | Not Specified | UV | Determination in human plasma | 0.003–5 µg/mL | scielo.br |

| C18 Column | Acetonitrile and 20mM phosphate buffer (pH 3) (25:75 v/v) | 1.0 | UV at 275 nm | Estimation in bulk and tablets | 1-6 µg/ml | globalresearchonline.net |

| Gemini C18 Column | 0.1% formic acid and acetonitrile (78:22 v/v) | Not Specified | MS/MS (m/z 390.1 → 372.3) | Determination in human plasma | 0.005–5 µg/mL | researchgate.net |

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of gemifloxacin mesylate. This technique is performed on HPTLC plates pre-coated with silica (B1680970) gel 60F₂₅₄ as the stationary phase. scirp.orgindexcopernicus.com A key advantage of HPTLC is that multiple samples can be analyzed simultaneously, increasing throughput.

For the analysis, a small amount of the sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. A common mobile phase for gemifloxacin consists of a mixture of ethyl acetate (B1210297), methanol, and ammonia (B1221849). scirp.orgnih.govnih.gov After development, the separated spots are visualized and quantified. Detection can be achieved through densitometric scanning under UV light (e.g., 254 nm) or by measuring the native fluorescence of the compound. scirp.orgnih.gov Gemifloxacin exhibits native fluorescence, which can be measured with an excitation wavelength of 342 nm and an optical filter K400 for emission, providing high sensitivity. scirp.orgnih.gov The method has been validated for determining gemifloxacin in pharmaceutical dosage forms and human plasma, with a typical Rf value around 0.47. scirp.orgnih.gov

Table 2: Selected HPTLC Methods for Gemifloxacin Mesylate Analysis

| Stationary Phase | Mobile Phase | Detection | Rf Value | Application | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| HPTLC silica gel 60F₂₅₄ | Ethyl acetate : methanol : 25% ammonia (8:4.5:3, v/v/v) | Fluorescence (Ex: 342 nm, Em: filter K400) | 0.47 ± 0.03 | Dosage forms, degradation kinetics | 1.5 - 180 ng/band | scirp.org |

| HPTLC silica gel 60F₂₅₄ | Ethyl acetate : methanol : 25% ammonia (8:4.5:3, v/v/v) | Fluorescence (Ex: 342 nm, Em: filter K400) | 0.45 ± 0.03 | Human plasma | 3 - 180 ng/band | nih.gov |

| HPTLC silica gel 60F₂₅₄ | Ethyl acetate : methanol : ammonia (8.0:4.0:3.0, v/v/v) | Densitometry at 254 nm | 0.33 ± 0.03 | Human plasma | 50 - 600 ng/spot | nih.gov |

High-Performance Liquid Chromatography (HPLC) (including RP-HPLC, LC-MS/MS)

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental for both the quantification and structural analysis of gemifloxacin mesylate. UV-Visible spectrophotometry and spectrofluorometry are widely used for quantitative assays, while NMR spectroscopy is indispensable for structural elucidation.

UV spectrophotometry is a simple, rapid, and economical method for the quantitative determination of gemifloxacin mesylate in bulk and pharmaceutical formulations. scielo.brresearchgate.netsemanticscholar.org The method is based on the principle that gemifloxacin absorbs ultraviolet radiation at specific wavelengths due to its molecular structure, which contains a chromophoric naphthyridine ring system.

The UV spectrum of gemifloxacin mesylate in a solvent like methanol shows two distinct absorption maxima (λmax), one at approximately 272 nm and another at 343 nm. scielo.brresearchgate.net Another method uses distilled water as a solvent and measures absorbance at a λmax of 263.8 nm. researchgate.netsemanticscholar.org Quantification is achieved by measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve prepared from standard solutions. These methods have been validated for linearity, precision, and accuracy, proving their suitability for routine quality control. scielo.brresearchgate.netresearchgate.net

Table 3: UV Spectrophotometric Methods for Gemifloxacin Mesylate Quantification

| Solvent | Wavelength (λmax) | Application | Linearity Range | Reference |

|---|---|---|---|---|

| Methanol | 272 nm and 343 nm | Tablets | Not Specified | scielo.brresearchgate.net |

| Distilled Water | 263.8 nm | Tablets | 2 - 12 µg/mL | researchgate.netsemanticscholar.org |

Spectrofluorometry is an inherently sensitive and selective technique for the determination of gemifloxacin mesylate, often providing lower detection limits than UV spectrophotometry. nih.gov This is because gemifloxacin is a naturally fluorescent molecule.

Methods have been developed based on measuring the native fluorescence of gemifloxacin in a suitable solvent. For example, in isopropanol, gemifloxacin exhibits strong fluorescence at an emission wavelength of 400 nm when excited at 272 nm. nih.gov The fluorescence intensity is directly proportional to the concentration of the drug over a given range. Other methods involve the formation of fluorescent complexes to enhance the signal. Gemifloxacin, as an n-electron donor, can react with π-acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form charge-transfer complexes that are highly fluorescent. srce.hr Another approach uses chelation with metal ions, such as Terbium (Tb³⁺), which forms a fluorescent complex with gemifloxacin that can be measured at an emission wavelength of 545 nm after excitation at 271 nm. sciencepublishinggroup.com These methods have been successfully applied to the analysis of pharmaceutical formulations and biological fluids. srce.hrrajpub.com

Table 4: Spectrofluorometric Methods for Gemifloxacin Mesylate Determination

| Method | Solvent/Medium | Excitation (λex) | Emission (λem) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Native Fluorescence | Isopropanol | 272 nm | 400 nm | 0.01 - 0.50 µg/mL | nih.gov |

| Charge-Transfer Complex with TCNQ | Not Specified | 260 nm | 441 nm | Not Specified | srce.hr |

| Enhanced Fluorescence with AlCl₃ and SDS | Borate buffer (pH 8) | 264 nm | 401 nm | 1 - 20 ng/mL | rajpub.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is the definitive method for the structural elucidation and confirmation of gemifloxacin mesylate and for identifying its related substances, such as impurities and degradation products.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most commonly used NMR techniques in this context. nih.gov ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the NMR spectra, the exact structure of gemifloxacin can be confirmed. Furthermore, in forced degradation studies, NMR, often used in conjunction with MS/MS, plays a crucial role in unequivocally identifying the chemical structures of the new entities formed. nih.gov This information is vital for understanding the degradation pathways of the drug.

Fourier Transform Infrared (FTIR) Spectroscopy (for structural elucidation)

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of Gemifloxacin Mesylate and for assessing its compatibility with excipients in various formulations. scholarsresearchlibrary.comwisdomlib.org The FTIR spectrum of pure Gemifloxacin Mesylate, typically recorded using a potassium bromide (KBr) disc, displays characteristic absorption bands corresponding to its specific functional groups. nu.edu.saresearchgate.netmobt3ath.com The analysis is generally performed over a scanning range of 400-4000 cm⁻¹. scholarsresearchlibrary.comsphinxsai.com

The infrared spectrum provides a molecular fingerprint of the compound. nu.edu.sa Key assignments for the characteristic infrared absorption bands of Gemifloxacin Mesylate have been reported, confirming its molecular structure. nu.edu.sa For instance, the spectrum exhibits bands associated with O-H, N-H, C-H, C=O (ketone), C=O (carboxyl), C=C, and C-F stretching and bending vibrations. In research involving novel drug delivery systems, such as mucoadhesive microspheres or ophthalmic films, FTIR is employed to confirm that no chemical interaction occurs between Gemifloxacin Mesylate and the polymers used, such as Hydroxypropyl Methylcellulose (HPMC), Sodium Alginate, Chitosan (B1678972), or Carbopol. scholarsresearchlibrary.comwisdomlib.orgijrps.comresearchgate.net The absence of significant shifts or the disappearance of characteristic peaks of the drug in the spectrum of the physical mixture or formulation indicates compatibility. scholarsresearchlibrary.comwisdomlib.org

Table 1: Reported FTIR Spectral Data for Gemifloxacin Mesylate

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H stretching (Carboxylic acid) | ~3434 | nu.edu.sa |

| N-H stretching (Amine) | ~3366 | nu.edu.sa |

| C-H stretching (Aromatic/Aliphatic) | ~2930 | nu.edu.sa |

| C=O stretching (Ketone) | ~1708 | nu.edu.sa |

| C=O stretching (Carboxylic acid) | ~1632 | nu.edu.sa |

| C=C stretching (Aromatic) | ~1550 | nu.edu.sa |

| C-F stretching | ~1268 | nu.edu.sa |

Electrochemical Methods (e.g., Potentiometry, Cyclic Voltammetry)

Electrochemical methods offer sensitive, rapid, and cost-effective means for the quantitative analysis of Gemifloxacin Mesylate in bulk, pharmaceutical, and biological samples. researchgate.netmdpi.comekb.eg The primary techniques employed are potentiometry and voltammetry.

Potentiometry Potentiometric analysis of Gemifloxacin Mesylate typically involves the fabrication of ion-selective electrodes (ISEs). researchgate.net These sensors are often based on a polyvinyl chloride (PVC) matrix containing an ionophore that selectively binds to the gemifloxacin cation. researchgate.netmdpi.comresearchgate.net Various materials have been explored as ionophores, including β-cyclodextrin, γ-cyclodextrin, and 4-tert-butylcalix scholarsresearchlibrary.comarene, which create a host-guest relationship with the drug molecule. mdpi.com Studies have demonstrated the development of coated wire sensors and PVC membrane sensors that exhibit a Nernstian or near-Nernstian response to Gemifloxacin Mesylate over wide concentration ranges. researchgate.netmdpi.comresearchgate.net For example, a sensor incorporating ZnO nanorods with HPβ-CD showed a nearly Nernstian response with a slope of 33.65 mV/decade over a concentration range of 0.5-10000 µM. researchgate.netscholars.direct These methods are valued for their simplicity and applicability to colored or turbid solutions. researchgate.net

Cyclic Voltammetry (CV) Cyclic voltammetry is used to investigate the electrochemical oxidation and reduction behavior of Gemifloxacin Mesylate. nih.govdoaj.orgpjps.pk Studies using screen-printed carbon electrodes (SPCE) and gold electrodes have been reported. nih.govpjps.pk In a typical CV study, the voltammogram of Gemifloxacin Mesylate in a supporting electrolyte, such as Tris-HCl or Britton-Robinson buffer, reveals its redox characteristics. nih.govpjps.pk For instance, on an SPCE in a pH 7.0 buffer, Gemifloxacin exhibits a single, irreversible oxidation peak at approximately +0.640 V. nih.govresearchgate.net The irreversibility is suggested by the absence of a corresponding peak in the reverse scan. nih.gov The effect of parameters like pH and scan rate on the peak current and potential provides insights into the reaction mechanism, such as the number of electrons and protons transferred during the electrochemical process. nih.govpjps.pk Differential Pulse Voltammetry (DPV), often used in conjunction with CV, has been shown to have higher sensitivity for quantitative determination. nih.gov

Table 2: Summary of Research Findings on Electrochemical Methods for Gemifloxacin Mesylate

| Method | Electrode/Sensor Type | Linear Range | LOD | Key Finding | Reference |

|---|---|---|---|---|---|

| Potentiometry | PVC membrane with β-cyclodextrin | 2.4 × 10⁻⁶ - 1.0 x 10⁻² M | 2.4 x 10⁻⁶ M | Nernstian response of 55 mV/decade. | mdpi.com |

| Potentiometry | ZnO Nanorod/HPβ-CD modified electrode | 0.5 - 10000 µM | 0.15 µM | Near-Nernstian slope of 33.65 mV/decade. | scholars.directscholars.direct |

| Potentiometry | Coated wire with phosphotungstic acid | 1.0×10⁻⁷ - 1.0 ×10⁻² M | - | Nernstian response of 56.14 mV/decade. | researchgate.net |

| Cyclic Voltammetry | Screen-Printed Carbon Electrode (SPCE) | 0.5 - 10.0 µM (DPV) | 0.15 µM (DPV) | Exhibits a single irreversible oxidation peak at +0.640 V. | nih.gov |

| Cyclic Voltammetry | Gold Electrode | - | - | Shows a quasi-reversible redox process with two-electron transfer. | pjps.pk |

Method Validation Parameters for Research Assays (Specificity, Linearity, Precision, Accuracy, LOD, LOQ, Robustness, Solution Stability)

Validation of analytical methods is crucial to ensure their reliability for the quantification of Gemifloxacin Mesylate. Assays are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), robustness, and stability. journalagent.comnih.govjddtonline.infoscispace.com

Specificity: This parameter ensures that the signal measured is solely from Gemifloxacin Mesylate, without interference from excipients, impurities, or degradation products. nih.govscielo.br In chromatographic methods like HPLC, specificity is demonstrated by the separation of the drug peak from all other components. nih.gov Forced degradation studies are often performed to prove the stability-indicating nature of the method. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte. jddtonline.info For Gemifloxacin Mesylate, linearity has been established over various concentration ranges depending on the technique, with correlation coefficients (r²) consistently close to 1.0. journalagent.comjddtonline.infosemanticscholar.org A validated RP-UPLC method showed linearity in the range of 0.5 to 10 µg/mL with an r² of 0.9991. journalagent.com

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD). scielo.brsemanticscholar.org For Gemifloxacin Mesylate assays, %RSD values are typically required to be less than 2%, indicating high precision. scispace.compjps.pk

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a sample matrix. scielo.br The percentage recovery is then calculated. Methods for Gemifloxacin Mesylate analysis consistently show high accuracy, with recovery values generally falling within the 98-102% range. nih.govjddtonline.infoscielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijrpc.com These values indicate the sensitivity of the method. For a RP-UPLC method, the LOD and LOQ were reported as 0.066 µg/mL and 0.2 µg/mL, respectively. journalagent.com